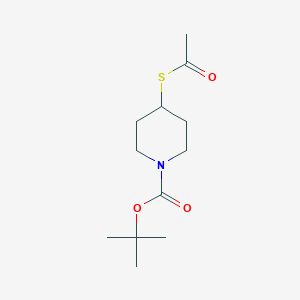
2-(2-苯乙基)苯甲酸
描述
“2-(2-Phenylethyl)benzoic acid” is a chemical compound with the molecular formula C15H14O2 . It is also known by other names such as “2-Bibenzylcarboxylicacid” and "2-Phenethylbenzoic acid" .
Synthesis Analysis
The synthesis of “2-(2-Phenylethyl)benzoic acid” can be achieved from Benzpthalide . The process involves the use of sodium hydroxide, benzpthalide, Nickel-aluminium alloy, and hydrochloric acid . The reaction is carried out at a temperature of about 95-98°C . After the reaction, the product obtained is practically pure by NMR .
Molecular Structure Analysis
The molecular structure of “2-(2-Phenylethyl)benzoic acid” consists of 15 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChIKey for this compound is IOHPVZBSOKLVMN-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“2-(2-Phenylethyl)benzoic acid” is a powder with a molecular weight of 226.27 . It has a melting point of 127-132°C . The density of this compound is 1.2±0.1 g/cm3 .
科学研究应用
合成方法
- 2-(2-苯乙基)苯甲酸是通过使用苯甲醛或2-噻吩羧醛与邻氰基苯甲酰氯进行威特-霍纳反应,随后进行水解和氢化合成的。该方法的效率约为60-64% (Chen Fen-er, 2012)。
化学转化
- 该化合物已被用于合成苯并咪唑,展示了高温水作为溶剂在有机化学中实现高产率的有效性 (Lucinda M. Dudd et al., 2003)。
- 它还在合成1,4-二甲基蒽醌中发挥作用,研究优化了各种参数,如催化剂和反应温度,以获得更高的产率 (Dai Run-ying, 2008)。
微胶囊化和保鲜
- 在食品技术中,苯甲酸衍生物,包括2-(2-苯乙基)苯甲酸,被研究用于微胶囊化,以增强它们作为各种食品产品防腐剂的应用 (Gerson Reginaldo Marques et al., 2016)。
热力学研究
- 苯甲酸衍生物被用作制药研究中的模型化合物,用于研究热力学相行为,这对制药生产过程设计至关重要 (T. Reschke et al., 2016)。
环境应用
- 研究包括使用苯甲酸衍生物提取和回收工业染料,突出它们在环境应用中的潜力 (G. Muthuraman et al., 2009)。
- 对与其他化学物质(如环糊精)在水相和固态中形成复合物的研究显示了在药物传递系统中的潜力 (G. Dikmen, 2021)。
电子和材料科学
- 它已被用于形成液晶复合物,用于材料科学中的潜在应用 (K. Kishikawa et al., 2008)。
光催化降解
- 该化合物被研究在光催化条件下的降解,对环境污染控制至关重要 (T. Velegraki, D. Mantzavinos, 2008)。
电化学分析
- 研究重点放在苯甲酸衍生物的电化学性质上,用于检测各种应用中的苯甲酸等化合物 (L. Pei et al., 2020)。
安全和危害
作用机制
Mode of Action
It is known that the compound is a synthetic retinoid and has been shown to have potent antagonistic effects against the activity of various pro-inflammatory enzymes . It blocks the integrin receptor, which prevents leukocyte adhesion and migration . .
Result of Action
As a synthetic retinoid with antagonistic effects on pro-inflammatory enzymes, it may potentially modulate inflammatory responses at the cellular level . .
生化分析
Biochemical Properties
2-Bibenzylcarboxylic Acid has been found to block the integrin receptor, which prevents leukocyte adhesion and migration . This interaction with the integrin receptor suggests that 2-Bibenzylcarboxylic Acid may play a role in modulating immune responses.
Molecular Mechanism
It is known to block the integrin receptor, which suggests that it may exert its effects through interactions with this receptor .
属性
IUPAC Name |
2-(2-phenylethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c16-15(17)14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHPVZBSOKLVMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197636 | |
| Record name | o-Phenethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4890-85-1 | |
| Record name | 2-(2-Phenylethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4890-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Phenethylbenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004890851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Phenethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-phenethylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.192 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(2-Phenylethyl)benzoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U749PF8VJ4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of 2-(2-Phenylethyl)benzoic acid and how does it impact its supramolecular assembly?
A: 2-(2-Phenylethyl)benzoic acid features a trans-planar arrangement of its aromatic rings. The carboxyl group exhibits a slight inclination of 6.4 (1)° relative to its adjacent benzene ring []. This specific conformation plays a crucial role in the compound's supramolecular assembly. The primary stabilizing force in this assembly is the formation of classical hydrogen-bonded carboxylic acid dimers, characterized by an O...O distance of 2.7 Å and an R22(8) pattern [].
Q2: What are the key steps involved in the synthesis of 2-(2-Phenylethyl)benzoic acid from benzalphthalide?
A2: The synthesis of 2-(2-Phenylethyl)benzoic acid from benzalphthalide involves a two-step process:
Q3: Can 2-(2-Phenylethyl)benzoic acid be synthesized from other starting materials?
A: Yes, 2-(2-Phenylethyl)benzoic acid can be synthesized from o-cyanobenzyl chloride. This method involves a Wittig-Horner reaction with benzaldehyde followed by hydrolysis and hydrogenation steps. []
Q4: Why is 2-(2-Phenylethyl)benzoic acid considered a key intermediate in organic synthesis?
A: 2-(2-Phenylethyl)benzoic acid serves as a crucial intermediate in the synthesis of Dibenzosuberone [, , ]. This cyclic ketone finds applications in medicinal chemistry and materials science.
Q5: Has 2-(2-Phenylethyl)benzoic acid been explored for its potential biological activity?
A: While not directly studied, derivatives of 2-(2-Phenylethyl)benzoic acid, specifically new thioureides, have been synthesized and characterized for their potential antimicrobial activity []. This suggests possible avenues for exploring the biological applications of the parent compound and its derivatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1,4-Dioxaspiro[4.5]decane-8-acetic acid](/img/structure/B177103.png)







![6-methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonyl chloride](/img/structure/B177129.png)

